(SP-4-3)-[1,1-Cyclobutanedi(carboxylato-|EO)(2-)][(1R,2R)-2-pyrrolidinemethanamine-|EN1,|EN2]platinum
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Overview
Description
(SP-4-3)-[1,1-Cyclobutanedi(carboxylato-] is a platinum-based compound known for its potential applications in chemotherapy. It is structurally related to cisplatin and carboplatin, which are well-known antineoplastic agents. This compound has shown promise in preclinical and clinical trials for its efficacy against various cancer cell lines, including those resistant to other platinum-based drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-3)-[1,1-Cyclobutanedi(carboxylato-] typically involves the reaction of platinum precursors with cyclobutanedicarboxylic acid and other ligands. One common method includes the reaction of potassium tetrachloroplatinate with cyclobutanedicarboxylic acid in the presence of a base, followed by the addition of amine ligands .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for other platinum-based drugs. The process involves large-scale reactions under controlled conditions to ensure high purity and yield. The final product is often purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(SP-4-3)-[1,1-Cyclobutanedi(carboxylato-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the ligands around the platinum center are replaced by other ligands
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Ammonia, chloride ions, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes .
Scientific Research Applications
(SP-4-3)-[1,1-Cyclobutanedi(carboxylato-] has several scientific research applications:
Chemistry: Used as a model compound to study platinum-based reactions and mechanisms.
Biology: Investigated for its interactions with biological molecules, such as DNA and proteins.
Medicine: Explored as a potential chemotherapeutic agent, particularly for cancers resistant to other platinum-based drugs.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of (SP-4-3)-[1,1-Cyclobutanedi(carboxylato-] involves its interaction with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cancer cells, making it effective in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A widely used platinum-based chemotherapeutic agent.
Carboplatin: A derivative of cisplatin with a different ligand structure.
Oxaliplatin: Another platinum-based drug used in chemotherapy
Uniqueness
(SP-4-3)-[1,1-Cyclobutanedi(carboxylato-] is unique due to its ability to overcome resistance mechanisms that limit the efficacy of other platinum-based drugs. Its distinct ligand structure allows for different interactions with biological targets, potentially leading to improved therapeutic outcomes .
Properties
Molecular Formula |
C11H16N2O4Pt |
---|---|
Molecular Weight |
435.34 g/mol |
IUPAC Name |
cyclobutane-1,1-dicarboxylate;platinum(4+);pyrrolidin-1-id-2-ylmethylazanide |
InChI |
InChI=1S/C6H8O4.C5H10N2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-4-5-2-1-3-7-5;/h1-3H2,(H,7,8)(H,9,10);5-6H,1-4H2;/q;-2;+4/p-2 |
InChI Key |
WOCODESIHQDLQV-UHFFFAOYSA-L |
Canonical SMILES |
C1CC([N-]C1)C[NH-].C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+4] |
Origin of Product |
United States |
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